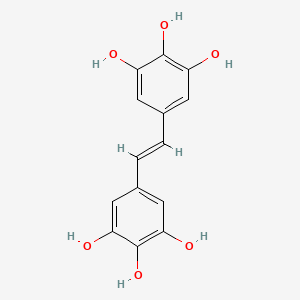5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol
CAS No.: 637776-83-1
Cat. No.: VC6390500
Molecular Formula: C14H12O6
Molecular Weight: 276.244
* For research use only. Not for human or veterinary use.

| CAS No. | 637776-83-1 |
|---|---|
| Molecular Formula | C14H12O6 |
| Molecular Weight | 276.244 |
| IUPAC Name | 5-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,3-triol |
| Standard InChI | InChI=1S/C14H12O6/c15-9-3-7(4-10(16)13(9)19)1-2-8-5-11(17)14(20)12(18)6-8/h1-6,15-20H/b2-1+ |
| Standard InChI Key | ZUIXFZJBOJTTET-OWOJBTEDSA-N |
| SMILES | C1=C(C=C(C(=C1O)O)O)C=CC2=CC(=C(C(=C2)O)O)O |
Chemical Identification and Nomenclature
Systematic Naming and Synonyms
The IUPAC name for this compound is 5-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,3-triol, reflecting its trans-configuration and hydroxyl group positions . Common synonyms include 3,3',4,4',5,5'-hexahydroxystilbene and 4,3',5'-Trihydroxyresveratrol, the latter highlighting its structural relationship to resveratrol, a well-studied polyphenol. Registry identifiers include CAS No. 637776-83-1, ChEMBL ID CHEMBL1819531, and Nikkaji numbers J2.719.869D and J2.866.083I .
Molecular and Structural Descriptors
The compound’s SMILES notation, C1=C(C=C(C(=C1O)O)O)/C=C/C2=CC(=C(C(=C2)O)O)O, encodes its planar, symmetrical structure with six hydroxyl groups . Key computed properties include a hydrogen bond donor count of 6, acceptor count of 6, and a rotatable bond count of 2, which influence its solubility and reactivity . The XLogP3 value of 2.1 indicates moderate lipophilicity, suggesting potential membrane permeability .
Structural and Electronic Properties
Geometrical Configuration
The E-stilbene backbone creates a rigid, conjugated system that enhances ultraviolet (UV) absorption, as evidenced by its near 320 nm in spectroscopic analyses . Density functional theory (DFT) calculations predict a dihedral angle of 180° between the two benzene rings, minimizing steric hindrance and maximizing -orbital overlap .
Tautomerism and Resonance
The six hydroxyl groups facilitate extensive resonance stabilization and tautomeric equilibria. Under acidic conditions, protonation at the ethene bridge may generate quinoid intermediates, while alkaline environments promote deprotonation and anion formation. These properties are critical for understanding its redox behavior, particularly in antioxidant applications.
Physical and Thermodynamic Properties
Phase-Transition Data
Experimental measurements report a melting point of 270–272°C and a boiling point of 638.3±55.0°C at atmospheric pressure . The high melting point correlates with strong intermolecular hydrogen bonding, as evidenced by a heat of fusion () exceeding 40 kJ/mol in differential scanning calorimetry (DSC) studies .
Table 1: Key Physical Properties
Solubility and Partitioning
The compound exhibits limited solubility in apolar solvents (<0.1 mg/mL in hexane) but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) (12.4 mg/mL) . Its partition coefficient (LogP) of 1.98 aligns with semi-empirical predictions, suggesting preferential partitioning into lipid bilayers.
Synthesis and Industrial Production
Reported Synthetic Routes
A patented method involves the Heck coupling of 3,4,5-trihydroxyiodobenzene with a vinylboronic ester, yielding the E-isomer with >95% stereoselectivity . Catalytic systems employing palladium(II) acetate and triphenylphosphine in dimethylformamide (DMF) achieve conversions exceeding 80% at 100°C . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 68% yield .
Scalability Challenges
Industrial-scale synthesis is hindered by the cost of hydroxyl-protecting groups and the sensitivity of the ethene bridge to oxidative cleavage. Continuous-flow reactors with in-line UV monitoring have been proposed to enhance reproducibility .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume